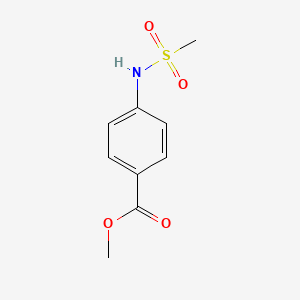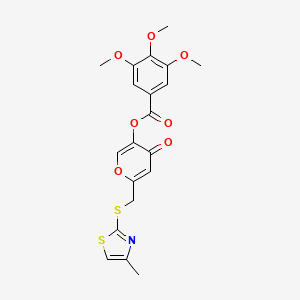
Methyl 4-methanesulfonamidobenzoate
Overview
Description
Methyl 4-methanesulfonamidobenzoate is not directly discussed in the provided papers. However, related compounds and methodologies can provide insights into its characteristics. For instance, methyl 4-hydroxybenzoate, also known as methyl paraben, is a structurally similar compound used as an antimicrobial agent in various products . The synthesis of related sulfonamide compounds, such as 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, involves the reaction of an acyl chloride with a thiocyanate followed by treatment with sulfanilamide . These methods and compounds can shed light on the potential synthesis and properties of methyl 4-methanesulfonamidobenzoate.
Synthesis Analysis
The synthesis of compounds related to methyl 4-methanesulfonamidobenzoate involves multi-step reactions and the use of sulfur-containing reagents. For example, the synthesis of methanesulfonohydrazides is achieved through a three-component reaction involving sulfur dioxide . Similarly, the synthesis of bis(sulfoximine) compounds, which are structurally related to sulfonamides, is described, providing potential synthetic routes that could be adapted for methyl 4-methanesulfonamidobenzoate .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl methanesulfonate, has been optimized using density functional theory and other quantum mechanical methods . These studies provide a foundation for understanding the molecular structure of methyl 4-methanesulfonamidobenzoate, as they reveal the preferred conformations and electronic properties of similar sulfonate esters.
Chemical Reactions Analysis
The chemical reactivity of related sulfonate and sulfonamide compounds has been explored. For instance, the C-S bond fission of alkyl phenylsulfonate esters under alkaline conditions has been studied, which could be relevant to the reactivity of methyl 4-methanesulfonamidobenzoate . Additionally, the synthesis of labeled methanesulfinic and methanesulfonic acids provides insights into the reactivity of the sulfonic acid group .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analytical techniques. For example, the determination of methyl methanesulfonate in methanesulfonic acid by derivatization and high-performance liquid chromatography provides a method that could potentially be applied to analyze methyl 4-methanesulfonamidobenzoate . The vibrational analysis of methyl methanesulfonate offers insights into the spectroscopic properties that could be expected for methyl 4-methanesulfonamidobenzoate .
Scientific Research Applications
Oxidation Methods
Research has identified methods for the oxidation of certain sulfone and sulfoxide compounds, which can provide insight into the chemical behavior of methyl 4-methanesulfonamidobenzoate. For instance, the oxidation of methyl (methylthio)methyl sulfoxide with various oxidizing agents like hydrogen peroxide and potassium permanganate has been studied, leading to the formation of distinct compounds (Ogura, Suzuki, & Tsuchihashi, 1980).
Metabolic Pathways
Studies on the metabolism of m-cresol by methanogenic cultures provide insights into metabolic transformations that could be relevant to compounds like methyl 4-methanesulfonamidobenzoate. This includes the incorporation of CO2 and the formation of compounds like 4-hydroxy-2-methylbenzoic acid (Roberts, Fedorak, & Hrudey, 1990).
Synthesis of Labeled Compounds
The synthesis of isotopically labeled methanesulfinic and methanesulfonic acids has been explored, providing methods that could be applied to the synthesis of labeled variants of methyl 4-methanesulfonamidobenzoate for research purposes (Feil, Huwe, Dulik, & Fenselaum, 1988).
Inactivation of Enzymes
Methyl methanesulfonothioate, a related sulfhydryl reagent, has been studied for its ability to inactivate enzymes, suggesting potential biochemical interactions for methyl 4-methanesulfonamidobenzoate with amino groups (Kluger & Tsui, 1980).
Alkyl Amino Acids
The reaction of alkylating agents like methyl methanesulfonate with amino acids in proteins has been measured. This research can inform the understanding of how methyl 4-methanesulfonamidobenzoate might interact with proteins (Bailey, Connors, Farmer, Gorf, & Rickard, 1981).
Crystal Structure Analysis
Studies on the crystal structure of methyl 4-hydroxybenzoate offer insights into the structural analysis that could be applicable to methyl 4-methanesulfonamidobenzoate. This includes the use of techniques like X-ray crystallography and Hirshfeld surface analysis (Sharfalddin, Davaasuren, Emwas, Jaremko, Jaremko, & Hussien, 2020).
Electrophysiologic and Inotropic Actions
Research on methanesulfonanilide class III antiarrhythmic agents provides an example of how methyl 4-methanesulfonamidobenzoate could potentially influence cardiac electrophysiology and hemodynamics (Wallace, Stupienski, Brookes, Selnick, Claremon, & Lynch, 1991).
Synthesis and Spectral Studies
The synthesis and spectral analysis of certain benzoyl and sulfinyl derivatives can provide methods applicable to the study of methyl 4-methanesulfonamidobenzoate (El-Bardan, 1992).
Functionalized Poly(ethylene glycol)
Alkylation methods used for preparing benzoic acids with poly(ethylene glycol) might offer insight into potential functionalization approaches for methyl 4-methanesulfonamidobenzoate (Sedlák, Drabina, Svobodová, & Hanusek, 2008).
Analytical Applications in Lipid Peroxidation
The reaction of indole derivatives with lipid peroxidation products could inform analytical methods for detecting oxidative stress, potentially relevant to studies involving methyl 4-methanesulfonamidobenzoate (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).
Mutagenicity Studies
Investigations into the mutagenicity of methanesulfonic acid esters provide a framework for understanding the potential genotoxic effects of methyl 4-methanesulfonamidobenzoate (Eder & Kütt, 1989).
Na+/H+ Antiporter Inhibitors
Studies on benzoylguanidines as Na+/H+ exchanger inhibitors illustrate a potential pharmacological application for methyl 4-methanesulfonamidobenzoate (Baumgarth, Beier, & Gericke, 1997).
Environmental Analysis
The analysis of methylsulfonyl metabolites in environmental samples like human milk can inform the environmental impact and biotransformation pathways for compounds like methyl 4-methanesulfonamidobenzoate (Norén, Lundén, Pettersson, & Bergman, 1996).
Agricultural Applications
The use of nanoparticles for the sustained release of agricultural chemicals, such as carbendazim, could be relevant for the delivery of methyl 4-methanesulfonamidobenzoate in agricultural settings (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).
Biochemical Analysis
The development of assays for sulfhydryl groups in tissues provides a method that could be useful in studying the interactions of methyl 4-methanesulfonamidobenzoate with biological systems (Ellman, 1959).
properties
IUPAC Name |
methyl 4-(methanesulfonamido)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-3-5-8(6-4-7)10-15(2,12)13/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDZXBAQIPTWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methanesulfonamidobenzoate | |
CAS RN |
50790-28-8 | |
| Record name | methyl 4-methanesulfonamidobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)
![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)


![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)
![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)